molecular formula C8H8BrNO2 B13528330 N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B13528330
M. Wt: 230.06 g/mol
InChI Key: PLVAXUFKSBKJPC-BJMVGYQFSA-N
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Description

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine (CAS 861299-00-5) is an organic compound with the molecular formula C 8 H 8 BrNO 2 and a molecular weight of 230.06 g/mol. This compound is supplied with a minimum purity of 95% and has a characterized melting point of 118-119 °C . As a benzylidene hydroxylamine derivative, this chemical serves as a versatile reagent and key synthetic intermediate in organic chemistry and drug discovery research . Its structure, featuring both methoxy and bromo substituents on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity . The compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(NE)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+

InChI Key

PLVAXUFKSBKJPC-BJMVGYQFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxybenzaldehyde to 3-Bromo-4-methoxybenzaldehyde

The selective bromination of 4-methoxybenzaldehyde at the 3-position is achieved using molecular bromine under controlled conditions. According to literature on aromatic bromination:

  • Reagents : Bromine (Br2) in a suitable solvent such as chloroform or carbon tetrachloride.
  • Conditions : The reaction is typically carried out at low temperatures (0–25 °C) to avoid polybromination.
  • Mechanism : Electrophilic aromatic substitution directed by the methoxy group, which activates the ring and directs bromination ortho and para to itself; the aldehyde group is meta-directing but less activating.

This step yields 3-bromo-4-methoxybenzaldehyde with good regioselectivity and yields typically ranging from 60% to 85% depending on conditions.

Formation of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine

The condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine is a classical oxime formation:

  • Reagents : Hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to generate free hydroxylamine in situ.
  • Solvent : Aqueous ethanol or methanol is commonly used to dissolve both reactants.
  • Procedure : The aldehyde is dissolved in the solvent, and hydroxylamine hydrochloride is added along with the base. The mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for several hours.
  • Isolation : The product precipitates or can be extracted with organic solvents, then purified by recrystallization or chromatography.

This reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by elimination of water to form the imine (oxime) bond.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 4-Methoxybenzaldehyde + Br2 CCl4, 0–25 °C, 1–3 h 3-Bromo-4-methoxybenzaldehyde 60–85
2 3-Bromo-4-methoxybenzaldehyde + NH2OH·HCl + base EtOH/H2O, 25–50 °C, 2–6 h N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine 70–90

Alternative Synthetic Routes and Variations

  • Use of hydroxylamine free base : In some cases, free hydroxylamine is generated by treating hydroxylamine hydrochloride with a stronger base (e.g., NaOH) before reaction to improve conversion.
  • Solvent variations : Methanol, ethanol, or aqueous mixtures can be optimized depending on solubility and reaction rate.
  • Catalysis : Acid catalysts are generally avoided as they may hydrolyze the oxime; however, mild buffering agents can be used to maintain neutral pH.
  • Microwave-assisted synthesis : Recent advances suggest microwave irradiation can accelerate oxime formation, reducing reaction time to minutes with comparable yields.

Mechanistic Insights and Research Findings

The formation of the hydroxylamine Schiff base is well-studied:

  • The reaction proceeds through a tetrahedral intermediate formed by nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl.
  • Dehydration leads to the formation of the C=N bond characteristic of the oxime.
  • The presence of the electron-donating methoxy group and electron-withdrawing bromine influences the electrophilicity of the aldehyde carbon and the stability of the final oxime.

Studies on similar bromo- and methoxy-substituted aromatic aldehydes confirm high regioselectivity and good yields under mild conditions.

Summary Table of Preparation Methods

Preparation Aspect Details Comments
Bromination reagent Molecular bromine (Br2) Requires controlled conditions to avoid polybromination
Bromination solvent CCl4, CHCl3 Non-polar solvents preferred for selectivity
Bromination temperature 0–25 °C Low temperature controls regioselectivity
Hydroxylamine source Hydroxylamine hydrochloride + base Base liberates free hydroxylamine
Oxime formation solvent Ethanol/water mixture Good solubility and mild conditions
Reaction time for oxime 2–6 hours Room temperature or mild heating
Purification Recrystallization or chromatography High purity achievable

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Potential use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)methylidene]hydroxylamine
  • N-[(3-Methoxyphenyl)methylidene]hydroxylamine
  • N-[(3-Bromo-4-hydroxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the combination of the bromine and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.

Biological Activity

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the hydroxylamine moiety, confer various biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has the following chemical characteristics:

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : Approximately 260.08 g/mol
  • Structure : Contains a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group.

The biological activity of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer cell proliferation and inflammation. Preliminary studies suggest it could inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.
  • Receptor Binding : It may also interact with specific receptors, altering their activity and triggering downstream signaling pathways that affect cellular functions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma cells (SMMC-7721). The compound demonstrated an IC50 value indicating potent inhibitory activity against these cells .
  • Mechanistic Insights : The compound's ability to inhibit telomerase activity has been highlighted as a critical mechanism through which it exerts its anticancer effects. Telomerase is often overexpressed in cancer cells, facilitating their immortality .
  • Case Study : A study reported that derivative compounds showed high inhibitory activity against tumor growth in xenograft models, suggesting potential for further development as therapeutic agents .

Antimicrobial Activity

N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine also exhibits antimicrobial properties:

  • In Vitro Antimicrobial Evaluation : The compound has been tested against various bacterial strains, showing effective inhibition zones comparable to standard antibiotics. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
  • Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes within the bacteria.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
N-(Bromo-Methoxy)SMMC-7721 (Liver)12.5Telomerase inhibition
N-(Bromo-Methoxy)MCF-7 (Breast)15.0HDAC inhibition
N-(Bromo-Methoxy)A549 (Lung)10.0Apoptosis induction

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus824
Escherichia coli1620
Pseudomonas aeruginosa3218

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